2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide
Description
2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS: 957345-69-6) is a boron-containing benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The presence of fluorine atoms enhances metabolic stability and lipophilicity, while the dioxaborolan group facilitates participation in transition-metal-catalyzed reactions .
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF2NO3/c1-18(2)19(3,4)26-20(25-18)12-8-10-13(11-9-12)23-17(24)16-14(21)6-5-7-15(16)22/h5-11H,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTYELVFENXMJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696783 | |
| Record name | 2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903522-11-2 | |
| Record name | 2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide typically involves a two-step substitution reaction.
Industrial Production Methods: Industrial production of this compound can be achieved through optimized reaction conditions that ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the substitution reactions.
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Coupling Reactions: The boronic acid group makes it suitable for Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl halides.
Common Reagents and Conditions:
Nucleophiles: Strong nucleophiles such as organolithium or Grignard reagents.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
Major Products:
Aryl Derivatives: Products from coupling reactions with aryl halides.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
2,6-Difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide has several applications in scientific research:
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biological systems and chemical synthesis. The difluorophenyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- The target compound distinguishes itself from N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 18288-08-7) by the addition of fluorine atoms at the 2,6-positions of the benzamide ring. This fluorination likely enhances its electron-withdrawing properties and metabolic stability, making it more suitable for bioactive applications .
- Unlike diflubenzuron , which incorporates a urea linkage and chlorine substitution for pesticidal activity, the target compound’s boronic ester group positions it as a reagent for organic synthesis rather than direct bioactivity .
Reactivity in Cross-Coupling Reactions
The dioxaborolan moiety enables participation in Suzuki-Miyaura reactions, a feature shared with other arylboronates. For example, 4-bromo-N-(2,6-difluorophenyl)benzamide derivatives (e.g., CAS: 424 [M+H]+ in LC-MS) are coupled with boronic acids to form biaryl structures .
Physical and Spectral Properties
- IR Spectroscopy : Fluorinated benzamides (e.g., diflubenzuron) exhibit strong C=O stretches near 1660–1680 cm⁻¹, while boronic esters show B-O vibrations at ~1350 cm⁻¹. The absence of S-H bands (~2500–2600 cm⁻¹) in thione tautomers (as in ) contrasts with the target’s stable boronic ester .
- Thermal Stability : Related dioxaborolan derivatives (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine) exhibit melting points of 118–119°C, suggesting similar thermal resilience for the target compound .
Biological Activity
The compound 2,6-difluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (CAS No. 903522-11-2) is a member of the benzamide family and has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀BF₂NO₃ |
| Molecular Weight | 359.17 g/mol |
| CAS Number | 903522-11-2 |
| Density | Not specified |
| Boiling Point | Not specified |
Structural Features
The structure of the compound includes:
- Two fluorine atoms positioned at the 2 and 6 positions of the benzene ring.
- A dioxaborolane moiety which enhances its interaction with biological targets.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth. For example, benzamide derivatives have been shown to inhibit various kinases that are crucial for cancer cell proliferation.
- Mechanism of Action : The compound may act as a kinase inhibitor, potentially targeting receptors such as EGFR (epidermal growth factor receptor) and other tyrosine kinases. This inhibition can disrupt downstream signaling pathways responsible for cell division and survival.
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit IC50 values in the low micromolar range against cancer cell lines, suggesting a promising therapeutic index for further development .
Antiviral Activity
Another area of interest is the antiviral activity of benzamide derivatives. Research has shown that modifications in the benzamide structure can lead to enhanced antiviral efficacy against viruses such as enterovirus 71 (EV71).
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies emphasize the importance of functional groups in determining biological activity. For instance:
- The presence of fluorine atoms may enhance lipophilicity and improve binding affinity to biological targets.
- The dioxaborolane group may play a critical role in stabilizing interactions with target proteins.
Summary of Key Studies
- Anticancer Studies : Various derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. Many show promising results with low nanomolar IC50 values against specific cancer types.
- Antiviral Efficacy : While direct data on our specific compound is sparse, related compounds indicate potential antiviral effects that could be explored through further synthesis and testing.
- Toxicity Assessments : Preliminary toxicity assessments indicate manageable safety profiles for related compounds; however, comprehensive toxicity studies are needed for definitive conclusions regarding our compound.
Q & A
Q. Optimization strategies :
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
- Increase yields (typically 60–75%) by adjusting stoichiometry (1.2:1 boronic ester:benzoyl chloride) and reaction time (12–24 hours) .
Q. Table 1: Reaction Conditions and Yields
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Boronic ester formation | THF | Pd(PPh₃)₄ | 70 | |
| Amidation | DMF | EDCI/HOBt | 65 |
Basic: How to characterize purity and structural integrity for this compound?
Answer:
Use multi-technique validation:
- Purity :
- Structural confirmation :
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigate via:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .
- SAR studies : Compare with analogs (e.g., 2,6-difluoro-N-[3-{triazolo[4,3-b]pyridazin-6-yl}phenyl]benzamide) to isolate boron’s role .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase assays) .
Advanced: What is the role of the dioxaborolane group in Suzuki-Miyaura coupling applications?
Answer:
The boronic ester serves as a transient protecting group and enhances stability during cross-coupling:
- Mechanism : Boron coordinates with Pd catalysts, facilitating aryl-aryl bond formation .
- Optimization : Use pinacol boronic esters for air stability and reactivity in aqueous/organic biphasic systems .
Basic: What are critical handling and storage protocols?
Answer:
- Storage : 4–8°C under argon to prevent boronate hydrolysis .
- Solubility : DMSO (50 mg/mL) or THF for stock solutions; avoid prolonged exposure to moisture .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on:
- Fluorine substitution : Test 2,6-difluoro vs. monofluoro analogs for steric/electronic effects on target binding .
- Boronate modifications : Replace tetramethyl-dioxaborolane with cyclic boronate esters to alter pharmacokinetics .
- Biological assays : Pair SPR (binding affinity) with cell-based viability assays (e.g., MTT) .
Basic: Which analytical methods quantify this compound in complex matrices?
Answer:
- LC-MS/MS : Use [M+H]⁺ ion (m/z 324.1) with deuterated internal standards .
- UV-Vis : Quantify at λmax 265 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) .
Advanced: What environmental impact assessment strategies apply to boron-containing compounds?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
